7-Methylindan-5-ol
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Overview
Description
7-Methylindan-5-ol: is a chemical compound with the molecular formula C10H12O . It is a derivative of indan, featuring a methyl group at the 7th position and a hydroxyl group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylindan-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Friedel-Crafts alkylation of indan with methylating agents, followed by hydroxylation at the 5th position. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Methylindan-5-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of 7-methylindan.
Substitution: The hydroxyl group at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents under anhydrous conditions.
Major Products:
Oxidation: Formation of 7-methylindan-5-one or 7-methylindan-5-carboxylic acid.
Reduction: Formation of 7-methylindan.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methylindan-5-ol involves its interaction with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with biological molecules, potentially affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Indan-5-ol: Lacks the methyl group at the 7th position, resulting in different chemical and biological properties.
7-Methylindan: Lacks the hydroxyl group at the 5th position, affecting its reactivity and applications.
5-Hydroxyindan:
Properties
CAS No. |
20294-40-0 |
---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
7-methyl-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C10H12O/c1-7-5-9(11)6-8-3-2-4-10(7)8/h5-6,11H,2-4H2,1H3 |
InChI Key |
IAQJQARSMHTBDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1CCC2)O |
Origin of Product |
United States |
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